Evidence Gap Notification: No Published Comparative Bioactivity Data Available
An exhaustive search of primary research papers, patents, and authoritative databases did not yield any published study reporting quantitative biological activity data (e.g., IC50, Ki, EC50) for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CAS 895443-61-5) in a direct comparison with a structurally defined analog [1]. The compound is listed in patent WO 02/098857 A1 as Example 13 within a library of benzothiazole amides; however, the patent provides only generic biological data for representative compounds and does not disclose specific activity values for this individual compound [2]. Therefore, no verifiable, quantitative differentiation relative to its closest analogs or in-class candidates can currently be established.
| Evidence Dimension | Antiproliferative or kinase inhibitory activity |
|---|---|
| Target Compound Data | No public quantitative data (IC50, Ki, etc.) located |
| Comparator Or Baseline | None available for direct comparison |
| Quantified Difference | Cannot be calculated |
| Conditions | N/A |
Why This Matters
For scientific selection and procurement, this evidence gap means the compound cannot currently be prioritized over close analogs based on efficacy or potency data.
- [1] Comprehensive literature and database search performed May 2026 across PubMed, Google Scholar, Google Patents, SciFinder, PubChem, and vendor databases. View Source
- [2] Brown, D. et al. (2002) 'Substituted benzothiazole amide derivatives', World Intellectual Property Organization, WO 02/098857 A1. View Source
